Cas no 16975-93-2 (2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium)

2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium structure
16975-93-2 structure
Nome del prodotto:2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium
Numero CAS:16975-93-2
MF:C15H11O5
MW:271.244844675064
CID:2012828
PubChem ID:441701

2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium
    • 5.7.3'.4'-Tetrahydroxyflavylium
    • 5.7.3.4'-Tetrahydroxyflavylium
    • Lukolinidin
    • Luteolidin
    • 5,7,3',4'-Tetrahydroxyflavylium
    • luteolinidin
    • BDBM50347144
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-1$l^{4}-chromen-1-ylium
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium(1+), 9CI
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium
    • 2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol
    • Q3062931
    • NCI60_033512
    • Luteolinidin cation
    • 935OS7WHP6
    • C08652
    • NSC693578
    • CHEMBL1275834
    • CHEBI:6584
    • 16975-93-2
    • UNII-935OS7WHP6
    • Luteolinidin ion
    • SCHEMBL676808
    • 1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
    • 601-367-5
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-1$l^(4)-chromen-1-ylium
    • DTXCID301767018
    • DTXSID20921728
    • Inchi: InChI=1S/C15H10O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1-7H,(H3-,16,17,18,19)/p+1
    • Chiave InChI: GDNIGMNXEKGFIP-UHFFFAOYSA-O
    • Sorrisi: C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O

Proprietà calcolate

  • Massa esatta: 271.06064845g/mol
  • Massa monoisotopica: 271.06064845g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 336
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 81.9Ų

2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chromenylium Letteratura correlata

Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd